

discovery and historical development of 2-Cyanoethyltrimethylsilane

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Compound of Interest

Compound Name: 2-Cyanoethyltrimethylsilane

Cat. No.: B093657

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An In-depth Technical Guide to the Discovery and Historical Development of **2-Cyanoethyltrimethylsilane** For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of **2-Cyanoethyltrimethylsilane**, also known as 3-(trimethylsilyl)propanenitrile. It details the seminal synthesis by Leo H. Sommer and his colleagues in 1953, including a meticulous breakdown of the experimental protocols for the key synthetic steps. Quantitative data from the original research is presented in a clear, tabular format for easy reference. Furthermore, this guide illustrates the core synthetic pathway using a DOT language diagram and discusses the subsequent evolution of synthetic methodologies and applications of this versatile organosilicon compound.

Introduction

2-Cyanoethyltrimethylsilane is an organosilicon compound of significant interest in organic synthesis and materials science. Its bifunctional nature, possessing both a reactive cyano group and a sterically influential trimethylsilyl group, allows for a wide range of chemical transformations. The trimethylsilyl group can act as a protecting group or influence the reactivity of the cyanoethyl moiety, making it a valuable building block in the synthesis of complex molecules. This guide delves into the origins of this compound, providing a detailed account of its first preparation and the foundational work that established its place in the canon of organosilicon chemistry.

The Pioneering Synthesis: Discovery by Sommer and Colleagues

The first documented synthesis of **2-Cyanoethyltrimethylsilane** was reported in 1953 by Leo H. Sommer, J. M. Masterson, O. W. Steward, and R. H. Leitheiser in their publication, "Organosilicon Compounds. XI. β - and γ -Cyano-, Carbomethoxy-, and Carboxy-alkylsilanes," in the Journal of the American Chemical Society. This work was part of a broader exploration into the synthesis and reactivity of functionalized alkylsilanes.

The synthesis was a two-step process, beginning with the hydrosilylation of acrylonitrile with trichlorosilane, followed by a Grignard reaction to replace the chlorine atoms with methyl groups.

Key Experimental Protocols

The following protocols are adapted from the original 1953 publication and provide a detailed methodology for the synthesis of **2-Cyanoethyltrimethylsilane** and its intermediate.

Step 1: Synthesis of β -Cyanoethyltrichlorosilane

- Reaction: Hydrosilylation of acrylonitrile with trichlorosilane.
- Procedure: A mixture of 212 g (4.0 moles) of acrylonitrile and 542 g (4.0 moles) of trichlorosilane was heated in a sealed glass tube at 200°C for 16 hours.
- Purification: The reaction mixture was distilled to yield the crude product. Further fractional distillation under reduced pressure was performed to obtain pure β -cyanoethyltrichlorosilane.

Step 2: Synthesis of **2-Cyanoethyltrimethylsilane** (β -Cyanoethyltrimethylsilane)

- Reaction: Grignard reaction of β -cyanoethyltrichlorosilane with methylmagnesium bromide.
- Procedure: A solution of β -cyanoethyltrichlorosilane (188.5 g, 1.0 mole) in 500 ml of anhydrous ether was added dropwise to a stirred solution of methylmagnesium bromide, prepared from 97.2 g (4.0 moles) of magnesium and 380 g (4.0 moles) of methyl bromide in 1500 ml of anhydrous ether. The reaction mixture was maintained at reflux during the addition.

- Work-up and Purification: After the addition was complete, the mixture was refluxed for an additional hour. The reaction mixture was then hydrolyzed by pouring it onto a mixture of crushed ice and hydrochloric acid. The ether layer was separated, washed with water, and dried over anhydrous calcium chloride. The ether was removed by distillation, and the residue was fractionally distilled under reduced pressure to yield **2-cyanoethyltrimethylsilane**.

Quantitative Data Summary

The following tables summarize the quantitative data for the key compounds as reported in the original 1953 study.

Table 1: Physical Properties and Yield of β -Cyanoethyltrichlorosilane

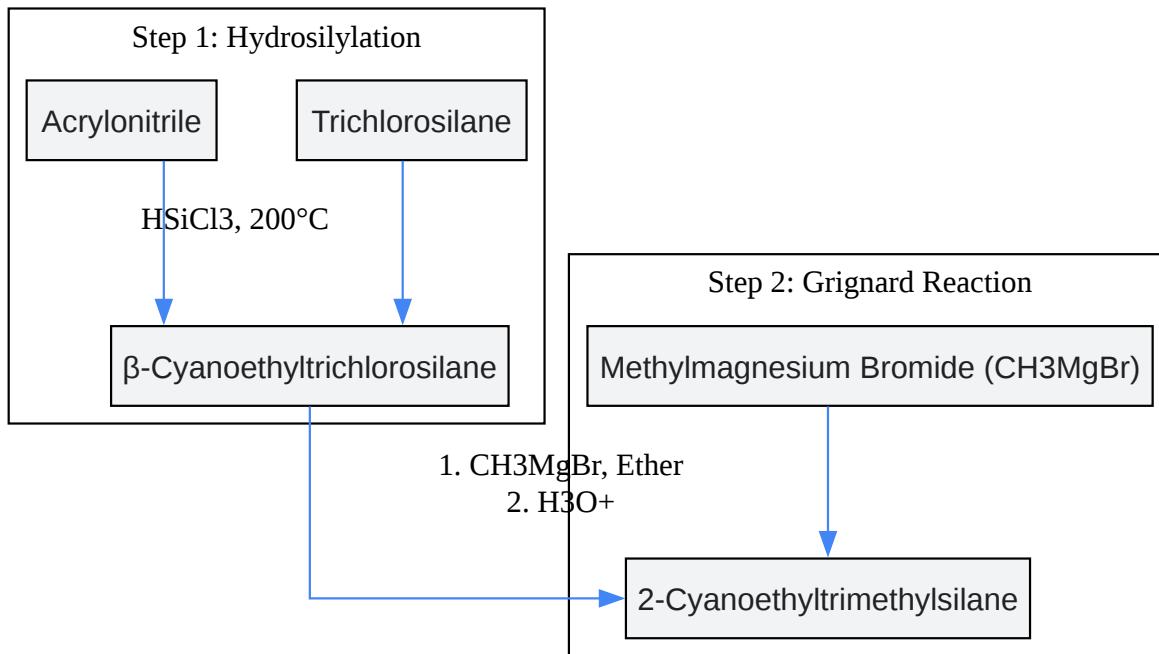
Property	Value
Yield	75%
Boiling Point	93-94 °C at 20 mmHg
Density (d204)	1.3339 g/cm3
Refractive Index (n20D)	1.4760

Table 2: Physical Properties and Yield of **2-Cyanoethyltrimethylsilane**

Property	Value
Yield	65%
Boiling Point	183-184 °C at 743 mmHg
Density (d204)	0.8411 g/cm3
Refractive Index (n20D)	1.4240

Visualization of the Synthetic Pathway

The logical flow of the original synthesis of **2-Cyanoethyltrimethylsilane** is depicted in the following diagram.



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Caption: Original synthetic pathway to **2-Cyanoethyltrimethylsilane**.

Historical Development and Modern Methodologies

Following the pioneering work of Sommer and his team, the synthesis and application of **2-Cyanoethyltrimethylsilane** have seen considerable development. The initial hydrosilylation step, performed under high temperature and pressure, has been largely superseded by catalyst-based methods.

- **Catalytic Hydrosilylation:** The discovery of platinum-based catalysts, such as Speier's catalyst (H_2PtCl_6), revolutionized hydrosilylation reactions. These catalysts allow the reaction to proceed under much milder conditions with higher selectivity and yields. Other transition metal catalysts based on rhodium, iridium, and nickel have also been developed for this transformation.

- Alternative Synthetic Routes: While the two-step approach from acrylonitrile remains a primary route, other methods have been explored. These include the reaction of (3-halopropyl)trimethylsilanes with cyanide salts.

The applications of **2-Cyanoethyltrimethylsilane** have also expanded significantly. It is utilized in:

- Organic Synthesis: As a precursor to various functionalized organosilanes and as a protected form of propionitrile. The cyano group can be readily converted to amines, carboxylic acids, and other functional groups.
- Materials Science: In the synthesis of silicon-containing polymers and as a surface modification agent for materials like silica gel.

Conclusion

The discovery of **2-Cyanoethyltrimethylsilane** by Leo H. Sommer and his collaborators in 1953 was a significant milestone in organosilicon chemistry. Their detailed investigation laid the groundwork for future research and development in this field. The evolution of its synthesis from a high-pressure thermal process to efficient catalytic methods highlights the progress in synthetic chemistry. Today, **2-Cyanoethyltrimethylsilane** continues to be a valuable and versatile compound for researchers and professionals in various scientific disciplines.

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